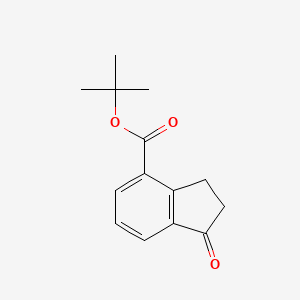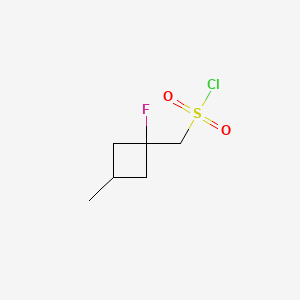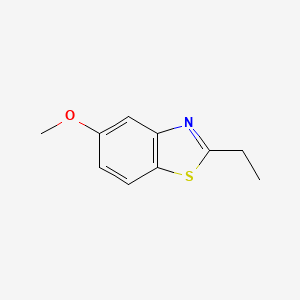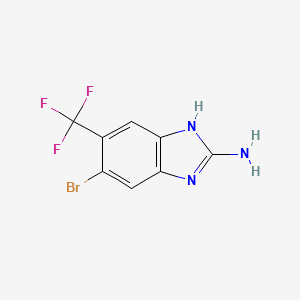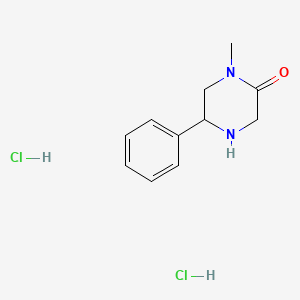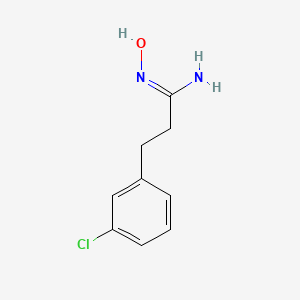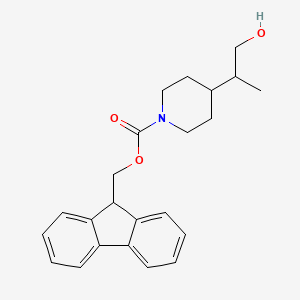
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a fluorenyl group, a piperidine ring, and a hydroxypropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenyl group and the piperidine ring. The fluorenyl group can be synthesized through Friedel-Crafts acylation, followed by reduction and functional group modifications. The piperidine ring is often prepared through cyclization reactions involving appropriate precursors. The final step involves the esterification of the piperidine carboxylate with the hydroxypropyl group under controlled conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The fluorenyl group can be reduced to form a more saturated hydrocarbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. The hydroxypropyl group may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- (9H-fluoren-9-yl)methyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
- (9H-fluoren-9-yl)methyl 4-(1-hydroxybutyl)piperidine-1-carboxylate
Uniqueness: The presence of the hydroxypropyl group in (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate provides a unique balance of hydrophilicity and hydrophobicity, making it particularly versatile in various applications. The specific arrangement of functional groups allows for unique interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C23H27NO3 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27NO3/c1-16(14-25)17-10-12-24(13-11-17)23(26)27-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22,25H,10-15H2,1H3 |
Clé InChI |
VXJFREJDXDGICQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
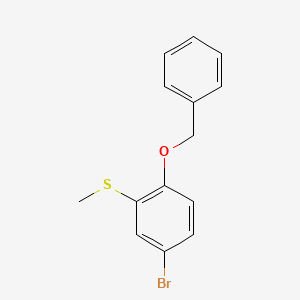
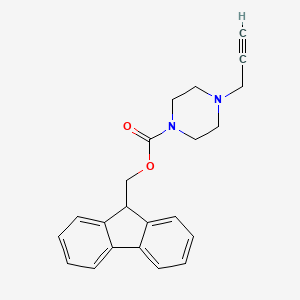
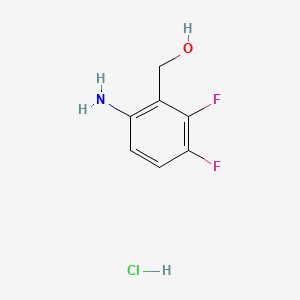
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
